
2alpha-Isopropylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha-Isopropylaziridine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Disease
Increased Oxidative Stress in Pulmonary Hypertension
Elevated levels of isoprostaglandin F(2alpha) type III in patients with pulmonary hypertension indicate increased oxidative stress, potentially contributing to disease pathogenesis (Cracowski et al., 2001).
Effects on Vascular Function
Isoprostaglandin F(2alpha) type-III acts as a vasoconstrictor in human internal mammary arteries, suggesting a role in vascular dysfunctions, especially in conditions of oxidative stress (Cracowski et al., 2000).
Oxidative Damage in Mild Cognitive Impairment and Alzheimer's Disease
Elevated levels of specific biomarkers like 8,12-iso-iPF(2alpha)-VI in individuals with mild cognitive impairment suggest increased brain oxidative damage, potentially predicting the onset of Alzheimer's disease (Praticò et al., 2002).
Biomarkers of Oxidative Stress
Measuring Oxidative Stress Biomarkers
Techniques such as liquid chromatography-mass spectrometry are employed to measure oxidative stress biomarkers like 8-epi PGF(2alpha) in biological fluids, aiding in the assessment of oxidative stress in various conditions (Bastani et al., 2009).
One-Step Measurement Method
Development of simpler methods like HPLC/MS for measuring isoprostane F(2alpha) in plasma and urine, offering easier and more precise tools for determining oxidative stress in patients (Sircar & Subbaiah, 2007).
Vascular Response Improvement in Hypercholesterolemic Conditions
Studies on ramatroban, a TP receptor antagonist, show improvement in vascular response to acetylcholine in hypercholesterolemic rabbits, implicating the role of isoprostanes in abnormal vasomotor tone (Ishizuka et al., 2003).
Clinical Implications and Pathological Roles
Isoprostanes in Neurological Conditions
Detection of 8-iso-PGF(2alpha) in neuronal endings suggests its role in neurodegenerative diseases, as it is generated under oxidative conditions and increased by oxidant stimuli (Brunetti et al., 2002).
Lipid Peroxidation in Chronic Obstructive Pulmonary Disease
Elevated isoprostane levels in patients with COPD indicate enhanced oxidative stress, potentially contributing to airway inflammation and disease progression (Santus et al., 2005).
Role in Nociception and Sensory Neuron Sensitization
Isoprostanes like 8-iso prostaglandin E(2) and F(2alpha) can produce nociception and sensitize rat sensory neurons, indicating their potential role in pain and inflammatory processes (Evans et al., 2000).
Eigenschaften
IUPAC Name |
(2R)-2-propan-2-ylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQHOGTBDMULK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
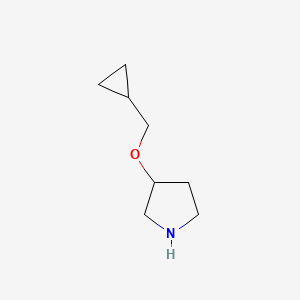
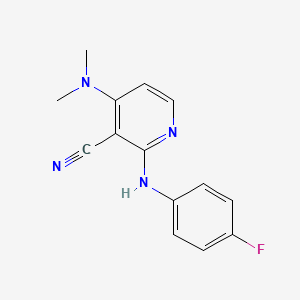
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
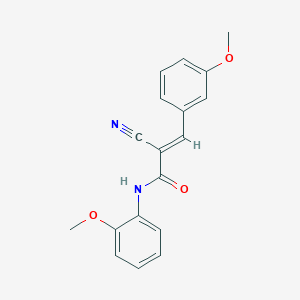
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
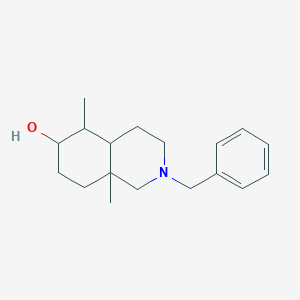
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)
![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
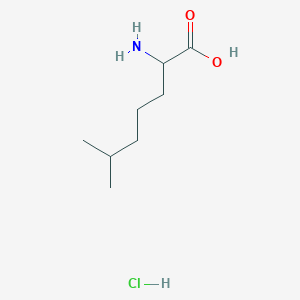
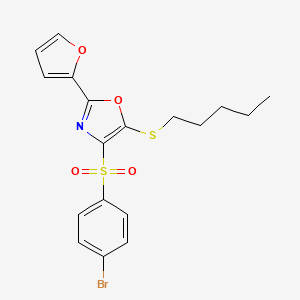
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)
![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

